9-(4-methylbenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
9-(4-methylbenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a heterocyclic compound that belongs to the class of chromeno[8,7-e][1,3]oxazines. These compounds are known for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-methylbenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves a multi-step process. One common method is the microwave-assisted four-step synthetic approach. This method involves the reaction of 7-hydroxy-4-methylcoumarin with formaldehyde and primary amines in water at elevated temperatures (80-90°C) to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally benign solvents and catalysts can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
9-(4-methylbenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, acids, and bases are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
9-(4-methylbenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant anti-inflammatory and antitumor activities, making it a candidate for drug development.
Medicine: It has potential therapeutic applications in treating inflammatory diseases and certain types of cancer.
Industry: The compound is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 9-(4-methylbenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit inflammatory responses by suppressing the NF-κB and MAPK signaling pathways. This inhibition reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 .
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-4-(4-(trifluoromethyl)benzyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
- 9-(2-chlorophenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
- 6-chloro-3-(4-chlorophenyl)-4-thioxo-2H-1,3-benzoxazine-2(3H)-one
Uniqueness
Compared to similar compounds, 9-(4-methylbenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one exhibits unique properties such as higher anti-inflammatory activity and better selectivity towards specific molecular targets. Its unique structural features contribute to its distinct biological activities .
Properties
Molecular Formula |
C22H23NO3 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
9-[(4-methylphenyl)methyl]-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C22H23NO3/c1-3-4-17-11-21(24)26-22-18(17)9-10-20-19(22)13-23(14-25-20)12-16-7-5-15(2)6-8-16/h5-11H,3-4,12-14H2,1-2H3 |
InChI Key |
ICNCURZWHGOGTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=C(C=C4)C |
Origin of Product |
United States |
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